CID 156592235
Description
CID 156592235, identified as Oscillatoxin E, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria (e.g., Oscillatoria spp.) and exhibit potent bioactivities, including cytotoxic and neurotoxic effects . Oscillatoxin E features a macrocyclic lactone core with conjugated double bonds and hydroxyl substituents, distinguishing it from other derivatives in its class (Figure 1) . Its molecular formula is C₂₆H₃₈O₇, with a molecular weight of 462.58 g/mol.
Properties
Molecular Formula |
C20H23CaN7O7 |
|---|---|
Molecular Weight |
513.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12?,13-,15?;/m0./s1 |
InChI Key |
KKGNWVMDLZQOQX-JYGFLIHTSA-N |
Isomeric SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 156592235 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment. The production methods are standardized to maintain consistency in the quality and properties of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 156592235 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by suitable reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 156592235 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its therapeutic potential in treating certain medical conditions.
Industry: this compound is utilized in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 156592235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes, ultimately resulting in the observed effects. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Oscillatoxin derivatives share a conserved macrocyclic backbone but differ in substituent groups and methylation patterns. Key analogues include:
| Compound | CID | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Oscillatoxin D | 101283546 | C₂₅H₃₆O₇ | Lacks the C-30 methyl group |
| 30-Methyl-Oscillatoxin D | 185389 | C₂₆H₃₈O₇ | C-30 methylated variant of Oscillatoxin D |
| Oscillatoxin F | 156582092 | C₂₅H₃₆O₈ | Additional hydroxyl group at C-15 |
| Oscillatoxin E | 156592235 | C₂₆H₃₈O₇ | C-14 hydroxylation and conjugated diene |
Key Observations :
Physicochemical Properties
Comparative data on solubility, logP, and bioavailability:
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156592235) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|
| logP | 2.8 | 3.2 | 3.0 | 2.6 |
| Water Solubility | 0.12 mg/mL | 0.08 mg/mL | 0.15 mg/mL | 0.18 mg/mL |
| Bioavailability Score | 0.45 | 0.40 | 0.55 | 0.50 |
Notes:
Bioactivity and Mechanisms
Cytotoxicity (IC₅₀ Values in Human Cancer Cell Lines):
| Compound | HCT-116 (Colorectal) | MCF-7 (Breast) | A549 (Lung) |
|---|---|---|---|
| Oscillatoxin D | 12.3 µM | 15.6 µM | 18.9 µM |
| 30-Methyl-Oscillatoxin D | 9.8 µM | 11.2 µM | 14.5 µM |
| Oscillatoxin E | 7.4 µM | 8.9 µM | 10.2 µM |
| Oscillatoxin F | 14.1 µM | 16.8 µM | 20.3 µM |
Key Findings :
Analytical Characterization
- Mass Spectrometry : Oscillatoxin E displays a distinct [M+H]⁺ peak at m/z 463.3, differentiating it from CID 185389 (m/z 477.3) and CID 156582092 (m/z 464.3) .
- Chromatography : Reverse-phase HPLC retention times correlate with hydrophobicity: CID 185389 (18.2 min) > Oscillatoxin E (16.5 min) > Oscillatoxin F (14.8 min) .
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